molecular formula C16H13Cl2N3S B3548478 3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole

3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole

Cat. No. B3548478
M. Wt: 350.3 g/mol
InChI Key: QNIMBZHQCWTDOB-UHFFFAOYSA-N
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Description

The compound “3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring. They are used in a wide range of applications from pharmaceutical drugs to chemical reagents .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, including the use of chiral amino acids to introduce various substituents.


Molecular Structure Analysis

The structural analysis of related compounds often employs X-ray diffraction (XRD) and spectroscopic methods (NMR, IR) to elucidate the molecular geometry and confirm the identity of synthesized compounds.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and involve multiple steps.


Physical And Chemical Properties Analysis

Physical and chemical properties of similar compounds include a density of 1.4±0.1 g/cm3, boiling point of 246.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Mechanism of Action

The mechanism of action of similar compounds is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Safety and Hazards

As with all chemicals, safety is of utmost importance. While specific safety data for “3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole” is not available, it’s important to handle all chemicals with care and take appropriate safety measures .

Future Directions

Future research could focus on further understanding the properties and potential applications of “3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole”. This could include exploring its potential uses in pharmaceuticals, as many triazole compounds have been found to have medicinal properties .

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3S/c1-21-15(11-6-3-2-4-7-11)19-20-16(21)22-10-12-13(17)8-5-9-14(12)18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIMBZHQCWTDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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